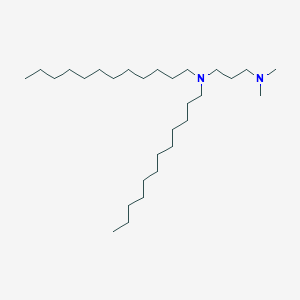
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine is a chemical compound known for its unique structure and properties It is a diamine with two long dodecyl chains and two methyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine typically involves the reaction of dodecylamine with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the propane backbone.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological membranes and as a surfactant in various biological assays.
Industry: The compound is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which N1,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as cell membranes and proteins. The long dodecyl chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. The diamine structure enables it to form complexes with various molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A simpler diamine with two methyl groups and a propane backbone.
N,N-Didodecyl-1,3-propanediamine: Similar to the target compound but lacks the dimethyl groups.
N,N-Dimethyl-N-dodecylamine: Contains one dodecyl chain and two methyl groups attached to a nitrogen atom.
Uniqueness
N~1~,N~1~-Didodecyl-N~3~,N~3~-dimethylpropane-1,3-diamine is unique due to its combination of long dodecyl chains and dimethyl groups, which confer specific properties such as enhanced hydrophobicity and the ability to interact with both hydrophobic and hydrophilic environments. This makes it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
113800-97-8 |
|---|---|
Molecular Formula |
C29H62N2 |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
N',N'-didodecyl-N,N-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C29H62N2/c1-5-7-9-11-13-15-17-19-21-23-27-31(29-25-26-30(3)4)28-24-22-20-18-16-14-12-10-8-6-2/h5-29H2,1-4H3 |
InChI Key |
UNAGNUXTRVECSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


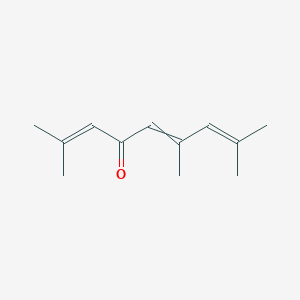
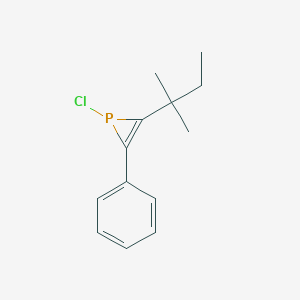
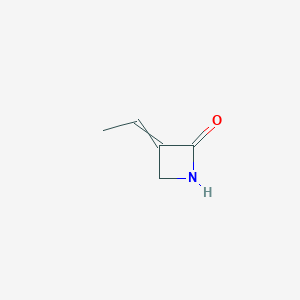
![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
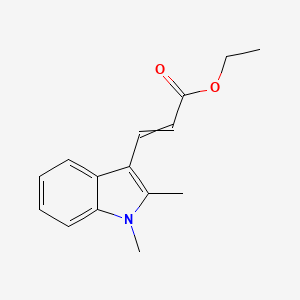
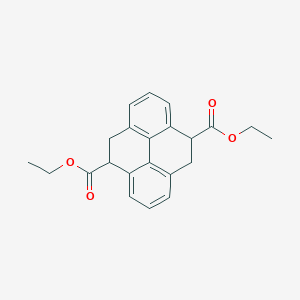

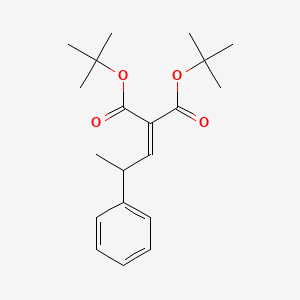


![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
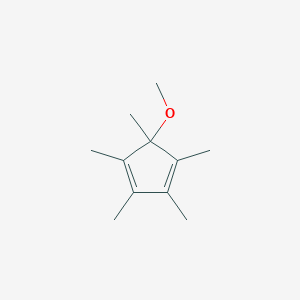

![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
